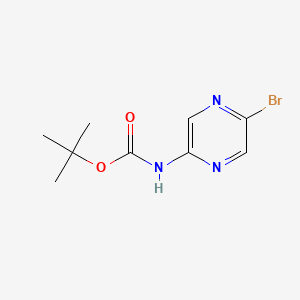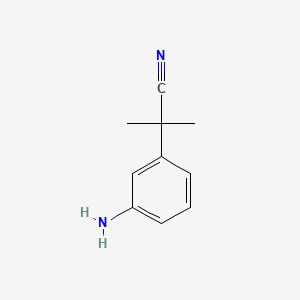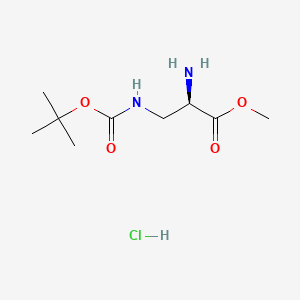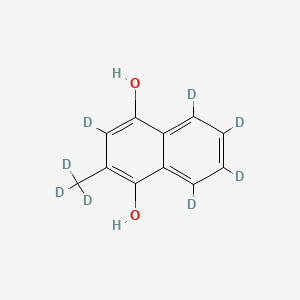
2-Methyl-1,4-naphthalenediol-d8
Descripción general
Descripción
2-Methyl-1,4-naphthalenediol-d8 is a deuterated form of 2-Methyl-1,4-naphthalenediol, which is a derivative of naphthalene. It is a chemical compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-naphthalenediol-d8 is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain cancer cells.
Biochemical and Physiological Effects
2-Methyl-1,4-naphthalenediol-d8 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-1,4-naphthalenediol-d8 in lab experiments is its ability to act as a tracer in metabolic studies. It is also a useful tool for investigating the structure and dynamics of proteins and other biomolecules using NMR spectroscopy.
One of the limitations of using 2-Methyl-1,4-naphthalenediol-d8 is its cost, as it is a relatively expensive compound. It is also not widely available, which can make it difficult to obtain for certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-Methyl-1,4-naphthalenediol-d8. One area of research is the investigation of its potential as a therapeutic agent for cancer treatment. Another area of research is the development of new synthesis methods to make the compound more widely available and cost-effective.
Conclusion
In conclusion, 2-Methyl-1,4-naphthalenediol-d8 is a unique chemical compound that has been widely used in scientific research. Its ability to act as a tracer in metabolic studies and as a probe in NMR spectroscopy makes it a valuable tool for investigating the structure and dynamics of proteins and other biomolecules. While there are limitations to its use, its potential as a therapeutic agent for cancer treatment and the development of new synthesis methods make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-naphthalenediol-d8 has been widely used in scientific research due to its unique properties. It is commonly used as a tracer in metabolic studies, as it can be easily detected using mass spectrometry. It has also been used as a probe in NMR spectroscopy studies to investigate the structure and dynamics of proteins and other biomolecules.
Propiedades
IUPAC Name |
2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTLZYDQJHKRMQ-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)C([2H])([2H])[2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-naphthalenediol-d8 | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

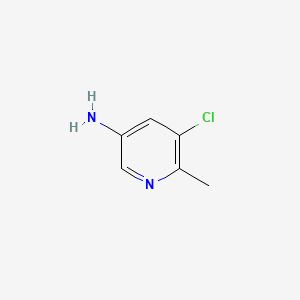


![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

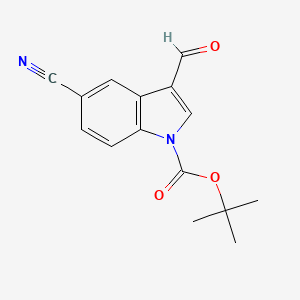

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)

